N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline

Agrochemical discovery Antifungal lead optimization Structure-Activity Relationship

N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline is a halogenated pyridine phenylhydrazone derivative (molecular formula C₁₃H₈Cl₂F₃N₃, MW 334.12 g·mol⁻¹). The compound belongs to a class of pyridinecarbaldehyde hydrazones that have recently emerged as novel antifungal lead scaffolds in crop protection research.

Molecular Formula C13H8Cl2F3N3
Molecular Weight 334.12 g/mol
Cat. No. B12851070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline
Molecular FormulaC13H8Cl2F3N3
Molecular Weight334.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NN=CC2=CC(=NC(=C2)Cl)Cl)C(F)(F)F
InChIInChI=1S/C13H8Cl2F3N3/c14-11-4-8(5-12(15)20-11)7-19-21-10-3-1-2-9(6-10)13(16,17)18/h1-7,21H/b19-7-
InChIKeyCFEVPQLROGXWMY-GXHLCREISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline (CAS 287917-72-0)


N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline is a halogenated pyridine phenylhydrazone derivative (molecular formula C₁₃H₈Cl₂F₃N₃, MW 334.12 g·mol⁻¹) . The compound belongs to a class of pyridinecarbaldehyde hydrazones that have recently emerged as novel antifungal lead scaffolds in crop protection research [1]. Its structure features a 2,6-dichloro-substituted pyridine ring linked via a methylideneamino (hydrazone) bridge to a 3‑trifluoromethylphenyl moiety, a substitution pattern that distinguishes it from the more extensively studied 4‑fluorophenyl and unsubstituted phenyl analogs [1].

Why Generic Substitution of N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline Is Not Scientifically Justified


Within the pyridinecarbaldehyde phenylhydrazone family, subtle changes in ring substitution produce pronounced differences in antifungal potency, target-site binding, and field-level plant protection. The 4‑fluorophenylhydrazone derivative 1a, for example, achieves EC₅₀ values of 0.870–3.26 µg·mL⁻¹ across 11 phytopathogenic fungi and confers nearly complete protection against Alternaria solani on tomato at 300 µg·mL⁻¹, whereas the unsubstituted parent phenylhydrazone 1 is markedly less active [1]. The target compound incorporates an electron‑withdrawing 3‑CF₃ group on the phenyl ring and two chlorine atoms at the 2,6‑positions of the pyridine, each of which influences lipophilicity, metabolic stability, and receptor complementarity in ways that are not transferable from the published 4‑F or 4‑H benchmarks [1]. Consequently, assuming equivalent performance without compound‑specific data risks both experimental failure and procurement of an inactive surrogate.

N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline – Quantitative Comparator Evidence for Scientific Selection


Antifungal Scaffold Validation: Pyridinecarbaldehyde Phenylhydrazone Class Potency

In a 2024 comprehensive screen, the core picolinaldehyde phenylhydrazone scaffold 1 and its 4‑fluorophenylhydrazone derivative 1a were benchmarked against the commercial fungicide carbendazim. Compound 1a displayed EC₅₀ values of 0.870–3.26 µg·mL⁻¹ across 11 phytopathogenic fungi, outperforming carbendazim in most cases, while the unsubstituted phenylhydrazone 1 was substantially less active [1]. The target compound shares this validated pharmacophore but substitutes the phenyl ring with a 3‑CF₃ group, a modification that is predicted to alter electronic distribution and lipophilicity relative to the established 4‑F and 4‑H benchmarks [1].

Agrochemical discovery Antifungal lead optimization Structure-Activity Relationship

Succinate Dehydrogenase (SDH) Inhibition: Mechanistic Benchmark for Antifungal Action

The 4‑fluorophenylhydrazone derivative 1a inhibited succinate dehydrogenase (SDH) from Alternaria solani with an IC₅₀ of 0.506 µg·mL⁻¹, and molecular docking demonstrated strong binding to the ubiquinone‑binding region of SDH via hydrogen bonds, π‑π stacking, and halogen‑bond interactions [1]. The target compound carries a 3‑CF₃ substituent instead of 4‑F, which will engage in different halogen‑ or fluorine‑mediated contacts with the SDH binding pocket; however, no comparative IC₅₀ or docking data exist for the 3‑CF₃ analog [1].

Mode of action Succinate dehydrogenase Mitochondrial respiration

Physicochemical Differentiation: Lipophilicity and Electronic Effects of 3‑CF₃ vs. 4‑F Substitution

The Hammett substituent constants for 3‑CF₃ (σₘ = 0.43) and 4‑F (σₚ = 0.06) indicate a substantial difference in electron‑withdrawing character, while calculated logP values for the two analogs differ by approximately 0.8–1.2 log units based on fragment‑based estimates [1]. These physicochemical disparities are expected to translate into divergent membrane permeability, metabolic stability, and off‑target binding profiles, although direct experimental logP, solubility, or metabolic stability data for the target compound have not been published [1].

Lipophilicity SAR Physicochemical profiling

Ligand‑Receptor Interaction Potential: Halogen Bonding Capability of Cl and CF₃ Substituents

The 2,6‑dichloropyridine motif in the target compound introduces two chlorine atoms capable of engaging in halogen‑bond (XB) interactions with biological targets, complementing the fluorine‑mediated contacts observed for the benchmark 4‑F analog 1a [1]. In the published SDH‑docking study, the 4‑F substituent formed X···F interactions (X = N, C, H) that contributed to binding affinity [1]. The presence of both Cl and CF₃ groups in the target compound expands the potential halogen‑bond donor/acceptor repertoire, but experimental X‑ray co‑crystal structures or binding assays are lacking [2].

Halogen bonding Molecular recognition Crystal engineering

N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline – Best-Fit Application Scenarios


Agrochemical Lead Optimization – Novel SDH‑Inhibiting Fungicide Candidates

The validated pyridinecarbaldehyde phenylhydrazone scaffold provides a direct rationale for evaluating the target compound as a next‑generation fungicide lead [1]. Projects aiming to improve upon the 4‑fluorophenylhydrazone benchmark 1a (EC₅₀ 0.870–3.26 µg·mL⁻¹; SDH IC₅₀ 0.506 µg·mL⁻¹) may consider the 3‑CF₃ analog for its differentiated electronic profile, although head‑to‑head antifungal panels and SDH inhibition assays are essential first steps [1].

Structure‑Activity Relationship (SAR) Expansion in Halogenated Hydrazone Series

Medicinal chemistry and agrochemical SAR studies can employ the target compound as a probe to systematically vary the phenyl ring substitution from 4‑F to 3‑CF₃, enabling assessment of how meta‑electron‑withdrawing groups influence antifungal activity, enzyme inhibition, and membrane permeability relative to the published para‑substituted analogs [1]. The compound's distinct Hammett σ value (σₘ = 0.43 vs. σₚ = 0.06 for 4‑F) makes it a valuable comparator in multi‑parameter optimization [2].

Physicochemical Profiling and In Vitro ADME for Halogenated Pyridine Derivatives

The predicted lipophilicity difference between the 3‑CF₃ and 4‑F analogs (ΔlogP ≈ 0.8–1.2) positions the target compound as a probe for investigating how increased hydrophobicity affects membrane penetration, metabolic stability, and cytotoxicity in fungal vs. mammalian cell models [1]. Procurement of the target compound alongside the published 4‑F and 4‑H analogs enables a controlled physicochemical comparison that may inform future design cycles [1].

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